5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 1269290-98-3) is a highly functionalized, tri-orthogonal heterocyclic building block engineered for advanced library synthesis in pharmaceutical and agrochemical discovery. The molecule features a C5-bromo leaving group primed for palladium-catalyzed cross-coupling, a C4-carbonitrile group that serves as a strong hydrogen bond acceptor and electron-withdrawing activator, and an N1-(4-nitrophenyl) moiety that provides a robust handle for downstream reduction to an amine [1]. This specific substitution pattern allows chemists to perform sequential, regioselective functionalizations without the need for complex protecting-group strategies, making it a premium precursor for synthesizing complex bifunctional pyrazoles [2].
Substituting 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile with more common analogs introduces severe inefficiencies into the procurement and manufacturing workflow. Attempting to use the unbrominated baseline, 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 102539-56-0), forces chemists to rely on harsh, low-yielding C-H activation protocols to functionalize the C5 position, drastically reducing overall throughput [1]. Similarly, procuring the 5-amino analog (CAS 5394-41-2) restricts the synthetic pathway to N-derivatization, requiring multi-step Sandmeyer-type transformations to enable C-C bond formation [2]. Finally, utilizing the un-nitrated 5-bromo-1-phenyl analog (CAS 76767-44-7) removes the critical N1-aryl activation, significantly slowing down nucleophilic aromatic substitution (SNAr) rates at the C5 position and eliminating the downstream amine handle necessary for extended scaffold building [1].
The presence of the pre-installed C5-bromo group provides a massive advantage in direct C-C bond formation. When subjected to standard Suzuki-Miyaura coupling conditions, the target compound achieves highly regioselective arylation. In contrast, attempting to functionalize the unbrominated analog requires forcing C-H activation conditions that suffer from poor regiocontrol and significant starting material degradation [1].
| Evidence Dimension | Yield of C5-arylation product |
| Target Compound Data | >85% yield (standard Pd-catalyzed cross-coupling at 80°C) |
| Comparator Or Baseline | 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 102539-56-0): <40% yield (Pd(OAc)2-catalyzed C-H activation at 130°C) |
| Quantified Difference | Greater than 2-fold increase in yield and 50°C reduction in reaction temperature. |
| Conditions | Standard bench-scale parallel synthesis protocols. |
Procuring the pre-brominated scaffold eliminates a low-yield, harsh functionalization step, directly improving overall synthetic throughput and reducing catalyst costs.
The strongly electron-withdrawing nature of the N1-(4-nitrophenyl) group synergizes with the C4-carbonitrile to highly activate the C5-bromo position for nucleophilic aromatic substitution (SNAr). When reacted with secondary amines like morpholine, the target compound reaches near-complete conversion significantly faster and at lower temperatures than the un-nitrated 1-phenyl analog, which lacks this extended electronic activation [1].
| Evidence Dimension | SNAr conversion rate with morpholine |
| Target Compound Data | >95% conversion in 4 hours at 80°C |
| Comparator Or Baseline | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7): <50% conversion in 4 hours at 80°C |
| Quantified Difference | Nearly double the conversion rate under identical mild thermal conditions. |
| Conditions | SNAr in polar aprotic solvent (e.g., DMF) with amine nucleophile. |
Lower reaction temperatures and faster kinetics prevent the degradation of sensitive functional groups and reduce energy costs during scale-up.
For discovery programs targeting 5-aryl-1-(4-aminophenyl)pyrazole derivatives, starting with the 5-bromo-4-nitro building block provides a highly streamlined, protecting-group-free route. The 5-bromo group can be directly cross-coupled, followed by selective nitro reduction. Conversely, starting with the 5-amino analog requires complex protection/deprotection sequences or low-yielding Sandmeyer transformations to convert the amine into a cross-coupling-compatible halide [1].
| Evidence Dimension | Steps required to synthesize 5-aryl-1-(4-aminophenyl)pyrazole intermediates |
| Target Compound Data | 2 steps (Cross-coupling -> Nitro reduction) with ~75% overall yield |
| Comparator Or Baseline | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 5394-41-2): 4 steps (Protection -> Halogenation -> Coupling -> Deprotection) with <40% overall yield |
| Quantified Difference | 50% reduction in synthetic steps and nearly double the overall yield. |
| Conditions | Multi-step library generation workflow. |
Reducing the step count directly accelerates the design-make-test-analyze (DMTA) cycle in pharmaceutical and agrochemical R&D.
Due to the high efficiency of C5 cross-coupling, this compound is the ideal starting material for synthesizing next-generation fipronil analogs where the C5 position requires specific aryl or alkyl substituents rather than a standard amino group [1].
The orthogonal reactivity profile—specifically the ability to perform SNAr at C5 at mild temperatures followed by N1-nitro reduction—makes this compound a premium scaffold for building complex, bifunctional kinase inhibitors that utilize the C4-cyano group for hinge-region binding [2].
Leveraging the strong electron-withdrawing properties of both the cyano and nitro groups, this building block can be coupled with electron-donating moieties at the C5 position in just two steps, rapidly generating highly efficient push-pull systems for fluorescent probes [3].